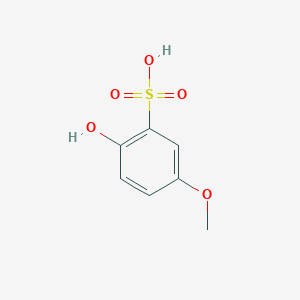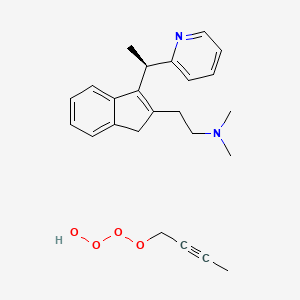
(R)-Dimethindene Maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Dimethindene Maleate is a chemical compound known for its antihistamine properties. It is the ®-enantiomer of Dimethindene, which means it is one of the two mirror-image forms of the molecule. This compound is commonly used in the treatment of allergic conditions such as hay fever, urticaria, and other allergic reactions. Its effectiveness in alleviating symptoms like itching, swelling, and redness makes it a valuable component in various pharmaceutical formulations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Dimethindene Maleate typically involves the resolution of racemic Dimethindene. This process separates the ®-enantiomer from the (S)-enantiomer. The resolution can be achieved through various methods, including chiral chromatography or the use of chiral resolving agents. The resolved ®-Dimethindene is then reacted with maleic acid to form the maleate salt.
Industrial Production Methods
In industrial settings, the production of ®-Dimethindene Maleate often involves large-scale resolution techniques. High-performance liquid chromatography (HPLC) is commonly used due to its efficiency in separating enantiomers. The resolved ®-Dimethindene is then combined with maleic acid under controlled conditions to produce the maleate salt in high purity.
化学反応の分析
Types of Reactions
®-Dimethindene Maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert ®-Dimethindene Maleate into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are involved in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
®-Dimethindene Maleate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in chiral chromatography studies.
Biology: The compound is studied for its effects on histamine receptors and its role in allergic reactions.
Medicine: It is used in the development of antihistamine drugs for treating allergic conditions.
Industry: The compound is utilized in the formulation of pharmaceutical products aimed at alleviating allergy symptoms.
作用機序
®-Dimethindene Maleate exerts its effects by competitively inhibiting histamine at H1-receptor sites. This inhibition prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions such as itching, swelling, and redness. The compound’s molecular targets include the H1-receptors located in various tissues, including the gastrointestinal tract, blood vessels, and respiratory tract.
類似化合物との比較
Similar Compounds
Chlorpheniramine Maleate: Another antihistamine with similar uses but different chemical structure.
Dexchlorpheniramine Maleate: The S-enantiomer of chlorpheniramine, also used for allergic conditions.
Pheniramine Maleate: An antihistamine with a different mechanism of action but similar therapeutic applications.
Uniqueness
®-Dimethindene Maleate is unique due to its specific enantiomeric form, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic mixture or other enantiomers. This specificity can lead to variations in efficacy and side effect profiles, making it a distinct choice for certain therapeutic applications.
特性
分子式 |
C24H30N2O4 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
N,N-dimethyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine;1-hydroperoxyperoxybut-2-yne |
InChI |
InChI=1S/C20H24N2.C4H6O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;1-2-3-4-6-8-7-5/h4-10,12,15H,11,13-14H2,1-3H3;5H,4H2,1H3/t15-;/m0./s1 |
InChIキー |
GHFIFWZDAMAIDO-RSAXXLAASA-N |
異性体SMILES |
CC#CCOOOO.C[C@@H](C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C |
正規SMILES |
CC#CCOOOO.CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


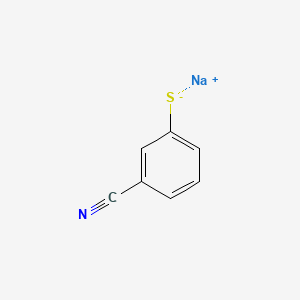
![4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B13853047.png)
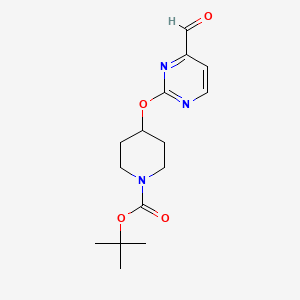
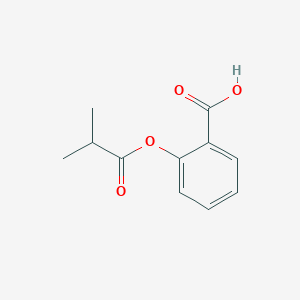
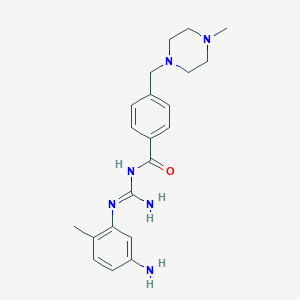

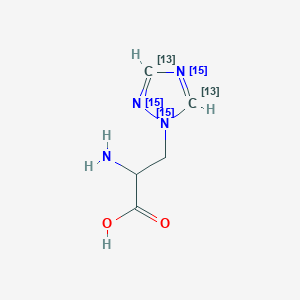
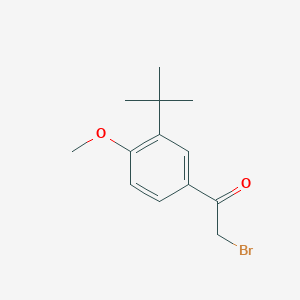
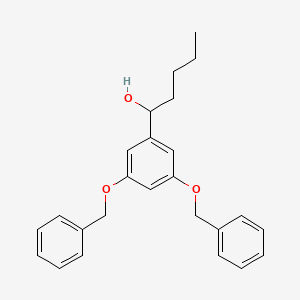
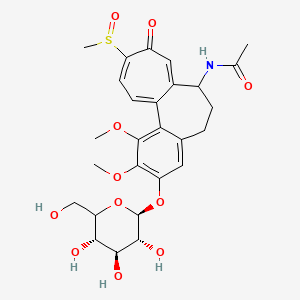
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B13853096.png)
![2-[2-[[1-(3-Cyano-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)-4-piperidinyl]amino]ethoxy]-Acetic acid](/img/structure/B13853098.png)

